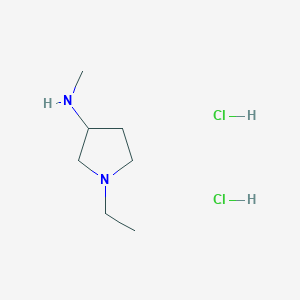

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C7H16N2.2ClH/c1-3-9-5-4-7 (6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the molecule consists of a pyrrolidine ring with an ethyl group and a methylamine group attached. The dihydrochloride refers to the presence of two chloride ions for charge balance. Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.14 . It is an oil at room temperature .Scientific Research Applications

Antibacterial Agents

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride and its analogs have been investigated for their antibacterial properties. A study by Egawa et al. (1984) focused on the synthesis and antibacterial activity of several compounds, including 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. These compounds demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents. The research emphasized the importance of the N-1 substituent and the cyclic amino group at C-7 for enhanced activity (Egawa et al., 1984).

Nucleophilic Reactivities

Another aspect of scientific research involving this compound is its contribution to understanding nucleophilic reactivities. Ammer et al. (2010) studied the kinetics of reactions involving tertiary amines, including N-methylpyrrolidine, with benzhydrylium ions. The research provided insights into the nucleophilicity scales of these amines, contributing to the broader field of organic chemistry by offering a better understanding of amine reactivities (Ammer et al., 2010).

Radical Addition Reactions

The compound has also been used in studies focusing on radical addition reactions. Bárta et al. (1994) explored the radical addition of 1-methylpyrrolidine and other tertiary amines to chlorotrifluoroethylene, leading to various adducts. This research is crucial for developing synthetic methodologies in organic chemistry, especially for compounds containing fluorine, which are of significant interest in pharmaceutical and agrochemical industries (Bárta et al., 1994).

Amide Formation Mechanism

In the field of bioconjugation, understanding the mechanism of amide formation is crucial. Nakajima and Ikada (1995) used 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, a compound related to this compound, to study amide formation between carboxylic acids and amines in aqueous media. Their findings provide valuable insights for bioconjugation strategies in drug development and biomaterials science (Nakajima & Ikada, 1995).

Antioxidant Activity and Anticonvulsants

Recent research has explored the antioxidant activity of derivatives of ethosuximide and pufemide, anticonvulsant drugs. Hakobyan et al. (2020) synthesized N-aminomethyl derivatives of these compounds, investigating their antioxidant activity and effects on blood coagulation. This study opens new avenues for the development of anticonvulsant drugs with added therapeutic benefits (Hakobyan et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, which could vary widely given its potential use in diverse fields like drug development, catalysis, and materials synthesis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

1-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-7(6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOFOBCJQGOESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)

![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)

![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)

![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)

![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)

![2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2867612.png)